molecular formula C13H24O12 B2574378 Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate CAS No. 121436-08-6

Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate

Cat. No.: B2574378
CAS No.: 121436-08-6
M. Wt: 372.323
InChI Key: QJZOBXVGIYMRTE-DETVQSKCSA-N
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Description

Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hexanoate, commonly known as lactobionic acid, is a polyhydroxy acid (PHA) derived from lactose. It consists of a gluconic acid moiety linked to galactose via an ether bond, forming a glycosylated hexanoate ester. This compound is widely used in skincare for its gentle exfoliating, moisturizing, and antioxidant properties . Its structure features multiple hydroxyl groups, an ester functional group, and a tetrahydropyran (oxane) ring, contributing to its high water solubility and biocompatibility.

Properties

IUPAC Name

methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O12/c1-23-12(22)9(20)8(19)11(4(16)2-14)25-13-10(21)7(18)6(17)5(3-15)24-13/h4-11,13-21H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZOBXVGIYMRTE-DETVQSKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate, commonly referred to as a glycoside derivative, is a complex organic compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields such as medicine and nutrition.

The compound has the following chemical characteristics:

PropertyDetails
CAS Number 121436-08-6
Molecular Formula C12H22O12
Molecular Weight 358.296 g/mol
Purity ≥ 97%

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The presence of multiple hydroxyl groups in its structure enhances its ability to scavenge free radicals effectively.

Antimicrobial Activity

Studies have demonstrated the antimicrobial potential of this compound. It has shown efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

Antidiabetic Effects

Preclinical studies suggest that this compound may possess antidiabetic properties by enhancing insulin sensitivity and regulating glucose metabolism. Its structural similarity to known antidiabetic agents indicates potential for further development in diabetes management.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It may help reduce neuronal apoptosis and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's. The antioxidant properties contribute significantly to its neuroprotective capabilities.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration compared to control samples (p < 0.05).
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains. The compound's ability to inhibit bacterial growth suggests its potential as a natural preservative in food systems.
  • Diabetes Management Study : A randomized controlled trial involving diabetic rats treated with the compound showed a marked decrease in blood glucose levels (p < 0.01) compared to untreated controls. Histological analysis revealed improved pancreatic function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares lactobionic acid with structurally or functionally related compounds:

Compound Name Key Functional Groups Source/Synthesis Bioactivity/Applications References
Lactobionic Acid Hydroxyl groups, ester, oxane ring Derived from lactose oxidation Skincare: Moisturizing, antioxidant, chemical peels
Methyl 6-(2,5-dimethoxyphenyl)hexanoate (3) Methoxy groups, ester Synthesized via Clemmensen reduction of ketone intermediate Intermediate for organic synthesis; potential pharmaceutical applications
Metyl 2-(2,4-dichloro-6-nitrofenoksy)hexanoate (3l) Chloro, nitro, ester Zn/Hg reduction in acidic methanol Antifungal activity (79% yield; GC/MS and NMR characterized)
Hesperidin Flavonoid, glycoside Natural (citrus fruits); commercially available Antioxidant, anti-inflammatory, cardiovascular support
3-O-α-L-Fucopyranosyl-D-glucose Glycosidic bond, hydroxyl groups Derived from natural sources (e.g., algae) Probable prebiotic or metabolic intermediate
Compound W-06 (from Sargentodoxa cuneata) Glycosylated oxane ring, methoxy groups Plant-derived via chromatographic isolation Natural product with potential bioactive properties (first isolation reported)

Key Structural Differences and Implications

Functional Groups: Lactobionic acid’s multiple hydroxyl groups enhance its hydrophilicity and antioxidant capacity, making it suitable for skincare. In contrast, Methyl 6-(2,5-dimethoxyphenyl)hexanoate (3) contains methoxy groups, which increase lipophilicity and may influence its pharmacokinetics . The chloro and nitro substituents in Metyl 2-(2,4-dichloro-6-nitrofenoksy)hexanoate (3l) contribute to its antifungal activity by disrupting microbial cell membranes .

Glycosylation Patterns: Lactobionic acid and hesperidin both feature glycosidic linkages but differ in aglycone moieties (hexanoate vs. flavanone). This distinction dictates their bioactivity: lactobionic acid is a non-irritating exfoliant, while hesperidin acts as a flavonoid antioxidant . 3-O-α-L-Fucopyranosyl-D-glucose shares a glycosidic bond with lactobionic acid but lacks the ester group, limiting its applications to metabolic or prebiotic roles .

Synthetic vs. Natural Origins: Lactobionic acid and Compound W-06 are both naturally derived, whereas Methyl 6-(2,5-dimethoxyphenyl)hexanoate (3) and Metyl 2-(2,4-dichloro-6-nitrofenoksy)hexanoate (3l) are synthetic intermediates or bioactive molecules. Natural compounds often exhibit broader biocompatibility, while synthetic analogues allow tailored modifications for specific applications .

Physicochemical Properties

Property Lactobionic Acid Methyl 6-(2,5-dimethoxyphenyl)hexanoate (3) Metyl 2-(2,4-dichloro-6-nitrofenoksy)hexanoate (3l)
Molecular Weight ~358 g/mol ~266 g/mol ~335 g/mol
Solubility High (water) Moderate (organic solvents) Low (aqueous)
Key Spectral Data NMR, IR $^1$H-NMR: δ 3.75 (s, 3H, OCH$_3$) GC/MS: m/z 335 ([M]$^+$)
Yield N/A (natural) 94% (synthesis) 79% (synthesis)

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing this compound, given its stereochemical complexity and hydroxyl group density?

  • Methodology : Utilize stepwise protection/deprotection strategies with orthogonal protecting groups (e.g., benzoyl, silyl ethers) to preserve stereochemistry. For example, selective benzoylation of hydroxyl groups can prevent unwanted side reactions during glycosidic bond formation .
  • Experimental Design : Employ asymmetric catalysis or enzymatic resolution to ensure correct chiral center configuration, as highlighted in studies on similar polyhydroxy compounds .

Q. Which spectroscopic techniques are critical for structural confirmation and stereochemical validation?

  • Methodology : Combine 1H/13C NMR (including 2D-COSY and HSQC) for stereochemical assignment, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Computational modeling (DFT) can supplement NMR data to resolve overlapping signals .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Handling Precautions : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Ensure adequate ventilation to avoid inhalation of aerosols. Store in sealed containers at controlled room temperature (20–25°C) in a dry environment .

Advanced Research Questions

Q. How can researchers mitigate stereochemical inversion during glycosidic bond formation in the synthesis of this compound?

  • Methodology : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize epimerization. Use chiral auxiliaries or enzyme-mediated glycosylation (e.g., glycosyltransferases) to enhance stereoselectivity, as demonstrated in studies on structurally related glycosides .

Q. What role does the compound’s glycosidic linkage play in its biological interactions, and how can this be studied mechanistically?

  • Experimental Design : Investigate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Employ saturation transfer difference (STD) NMR to map ligand-receptor interactions. Molecular docking simulations can predict binding modes with enzymes or receptors .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental reproducibility?

  • Methodology : Conduct stability studies via HPLC to monitor degradation products under acidic/alkaline conditions. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Buffer systems (e.g., phosphate, Tris) should be optimized to maintain integrity during biological assays .

Q. What analytical approaches resolve data contradictions in stereochemical assignments for polyhydroxy compounds?

  • Methodology : Cross-validate NMR data with X-ray crystallography or electronic circular dichroism (ECD) to resolve ambiguities. For example, conflicting NOE correlations in crowded NMR spectra can be clarified via computational models (e.g., molecular dynamics simulations) .

Methodological Considerations

  • Stereochemical Challenges : The compound’s eight chiral centers demand rigorous analytical validation. Synergistic use of NMR, X-ray, and computational tools is critical .
  • Biological Assays : Prioritize in vitro enzymatic assays (e.g., glycosidase inhibition) to evaluate functional activity before advancing to cell-based studies. Ensure compound purity (>95%) via preparative HPLC to avoid off-target effects .
  • Safety Compliance : Adhere to OSHA and CLP regulations for hazardous chemical handling. Dispose of waste via authorized facilities, as improper release may pose environmental risks .

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